molecular formula C18H20N4O3 B2697438 (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid CAS No. 1048016-21-2

(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

Cat. No. B2697438
M. Wt: 340.383
InChI Key: FVMHJJLLSITNQV-MRCUWXFGSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups, including a carboxylic acid, an azo group, and a dimethylamino group. The presence of these groups suggests that the compound could exhibit interesting chemical and physical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, while the azo group might be involved in redox reactions. Experimental studies would be needed to determine the compound’s reactivity under different conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, could be determined experimentally. Computational methods could also be used to predict some of these properties.


Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and characterization of complexes involving similar compounds have been explored, showcasing their structural diversity and potential for creating materials with unique properties. For example, the synthesis of mono- and di-butylstannoxane complexes using carboxylate ligands similar to the given compound has been detailed, revealing insights into the influence of substitution patterns on their structures (Baul et al., 2017).

Chemical Reactivity and Protective Groups

  • Research on new oxidatively removable carboxy protecting groups demonstrates the versatility of compounds with similar functional groups in synthetic chemistry, enabling efficient transformations and synthesis of carboxylic acids (Kim & Misco, 1985).

Analytical Applications

  • The modification of buffer gas in ion mobility spectrometry for the selective separation of compounds underscores the utility of compounds with dimethylamino groups in enhancing analytical techniques. This research highlights the importance of structural features in altering separation selectivity (Fernández-Maestre et al., 2010).

Organic Synthesis

  • Studies on the regioselective olefination of substituted N,N-dimethylbenzylamines reveal the potential for creating diverse organic molecules, including compounds related to (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid, showcasing its relevance in the development of novel synthetic pathways (Cai et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine if the compound is toxic or hazardous.


Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound has interesting biological activity, it could be studied as a potential drug candidate.


Please note that this is a general analysis and the actual details may vary depending on the specific characteristics of the compound. For a more accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

2-(dimethylamino)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-22(2)16(18(24)25)12-17(23)19-13-8-10-15(11-9-13)21-20-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3,(H,19,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMHJJLLSITNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401038349
Record name L-Asparagine, N2,N2-dimethyl-N'-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

CAS RN

1048016-21-2
Record name L-Asparagine, N2,N2-dimethyl-N'-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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